molecular formula C17H16N4O2 B4888088 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one

2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B4888088
M. Wt: 308.33 g/mol
InChI Key: JOXIDBLMFVLYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrido[4,3-d]pyrimidines, which have been studied for their anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is mainly attributed to its inhibition of CDK4 and NF-κB pathways. CDK4 is a key regulator of the cell cycle and its inhibition by 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one leads to cell cycle arrest and apoptosis in cancer cells. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory responses are also reduced by 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one through the inhibition of NF-κB activation, resulting in the reduction of pro-inflammatory cytokine and chemokine production. In viral infections, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one inhibits the viral polymerase activity, leading to the suppression of viral replication.

Advantages and Limitations for Lab Experiments

2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one also has some limitations, such as its poor solubility in water and low bioavailability, which can affect its efficacy in in vivo studies.

Future Directions

There are several future directions for the research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one. One potential area of research is the development of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one's potential therapeutic applications in other diseases such as neurodegenerative disorders. Additionally, the combination of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one with other drugs or therapies may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves the inhibition of CDK4 and NF-κB pathways, leading to various biochemical and physiological effects. While 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has some limitations, its easy synthesis and stability make it a valuable tool for scientific research. Future research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one may lead to the development of novel therapies for various diseases.

Scientific Research Applications

2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and viral infections. In cancer research, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has shown promising results as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in the progression of various cancers. 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has also been studied for its anti-inflammatory effects, which are mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway. Additionally, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit anti-viral activity against hepatitis B virus (HBV) by inhibiting the viral polymerase activity.

properties

IUPAC Name

2-morpholin-4-yl-6-phenylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-14-12-18-17(20-8-10-23-11-9-20)19-15(14)6-7-21(16)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXIDBLMFVLYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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